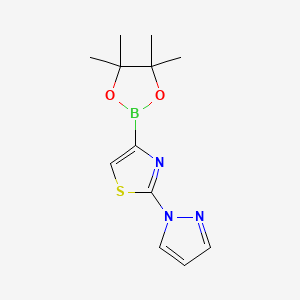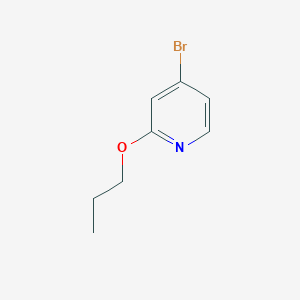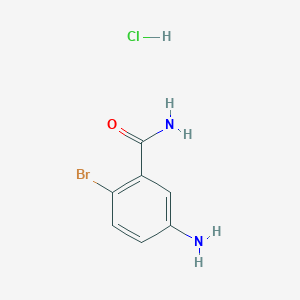
5-Amino-2-bromobenzamide hydrochloride
Overview
Description
5-Amino-2-bromobenzamide hydrochloride is a compound with the CAS Number: 1211398-47-8. It has a molecular weight of 251.51 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of 5-Amino-2-bromobenzamide hydrochloride is C7H7BrN2O.ClH . The InChI code is 1S/C7H7BrN2O.ClH/c8-6-2-1-4 (9)3-5 (6)7 (10)11;/h1-3H,9H2, (H2,10,11);1H .Physical And Chemical Properties Analysis
5-Amino-2-bromobenzamide hydrochloride is a solid at room temperature .Scientific Research Applications
Spectroscopic and Structural Analysis
- Molar Refraction and Polarizability: Research on similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, demonstrates the use of density and refractive index measurements to study molar refractivity and polarizability. These properties are important in understanding the interaction of the compound with electromagnetic fields and its behavior in different mediums (Sawale et al., 2016).
Chemistry and Synthesis
- Synthesis of Analogues and Derivatives: Various compounds structurally similar to 5-Amino-2-bromobenzamide hydrochloride, such as bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, have been synthesized and explored for their potential as intermediates in the synthesis of anticancer drugs (Cao Sheng-li, 2004).
- Characterization of Substituted Benzamides: Studies on compounds like 2-Amino-5-bromobenzamide highlight the use of spectroscopic and X-ray crystallographic techniques to characterize their molecular structure, which is essential for understanding their reactivity and potential applications (Mphahlele et al., 2017).
Photodynamic Therapy and Biological Activity
- Potential in Photodynamic Therapy: New derivatives of benzamides, like the zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, have been synthesized and studied for their singlet oxygen quantum yield, a crucial property for photodynamic therapy applications, especially in cancer treatment (Pişkin et al., 2020).
- Biological Activities of Benzofuran Analogues: Research on 5-bromosalicylaldehyde derivatives, which are structurally related to 5-Amino-2-bromobenzamide hydrochloride, shows that these compounds can be screened for antimicrobial and pharmacological activities, highlighting the potential of similar compounds in medical applications (Parameshwarappa et al., 2008).
properties
IUPAC Name |
5-amino-2-bromobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGOFOAQWKVGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-bromobenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)
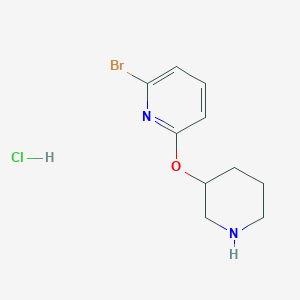
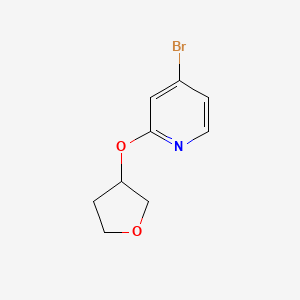
![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)
